4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine is a chemical compound belonging to the class of pyridopyrimidines. This compound is characterized by its unique structure, which includes a pyrido[3,2-D]pyrimidine core substituted with a butoxy group at the 4-position and a fluorophenyl group at the 6-position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with butyl alcohol (BuOH) in the presence of a base such as sodium methoxide (MeONa) at reflux temperature . This reaction leads to the formation of the desired pyridopyrimidine derivative with the butoxy group at the 4-position and the fluorophenyl group at the 6-position.
Analyse Chemischer Reaktionen
4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound has been shown to inhibit protein kinases, which are essential enzymes involved in cell signaling pathways that regulate cell growth, differentiation, and metabolism . By inhibiting these kinases, the compound can exert antiproliferative effects, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives, such as:
Piritrexim: A synthetic antifolate with antiparasitic, antipsoriatic, and antitumor properties.
Palbociclib: A breast cancer drug developed by Pfizer that targets cyclin-dependent kinases.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
These compounds share a similar pyridopyrimidine core but differ in their substituents and specific biological activities
Eigenschaften
CAS-Nummer |
897362-31-1 |
---|---|
Molekularformel |
C17H17FN4O |
Molekulargewicht |
312.34 g/mol |
IUPAC-Name |
4-butoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H17FN4O/c1-2-3-10-23-16-15-14(21-17(19)22-16)9-8-13(20-15)11-6-4-5-7-12(11)18/h4-9H,2-3,10H2,1H3,(H2,19,21,22) |
InChI-Schlüssel |
XCQARTOMEKDAKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.